Anesthetic Membrane Potency: 11-Fold Lower Than 1-Octanol, 2-Fold Lower Than 1-(2-Methoxyethoxy)octane
In a direct head-to-head study, the anesthetic potency of four n-octane derivatives was measured using the tadpole righting reflex assay and expressed as effective millimolar concentration in membrane (ED₅₀M). 1-Methoxyoctane exhibited an ED₅₀M of 61 mM, compared to 5.5 mM for 1-octanol, 28 mM for 1-(2-methoxyethoxy)octane, and >100 mM for 1-chlorooctane [1]. Since the aliphatic chain length was held constant across all four compounds, the 11.1-fold potency difference between 1-octanol and 1-methoxyoctane is attributable exclusively to the head-group hydrogen-bonding capacity—specifically, the replacement of the –OH donor with a –OCH₃ acceptor eliminates H-bond donation, drastically reducing membrane restructuring activity [1].
| Evidence Dimension | Membrane anesthetic potency (ED₅₀M, mM) |
|---|---|
| Target Compound Data | ED₅₀M = 61 mM (1-methoxyoctane) |
| Comparator Or Baseline | 1-Octanol ED₅₀M = 5.5 mM; 1-(2-Methoxyethoxy)octane ED₅₀M = 28 mM; 1-Chlorooctane ED₅₀M > 100 mM |
| Quantified Difference | 1-Methoxyoctane is 11.1-fold less potent than 1-octanol; 2.2-fold less potent than 1-(2-methoxyethoxy)octane; at least 1.6-fold more potent than 1-chlorooctane |
| Conditions | Tadpole righting reflex assay; effective millimolar concentration of drug in membrane (ED₅₀M); constant n-octane chain |
Why This Matters
For applications where biological inertness is required—such as extraction solvents in pharmaceutical processing or non-bioactive carrier fluids—1-methoxyoctane provides a quantifiably lower anesthesia risk than 1-octanol and the ethoxylated analog, directly guiding safer solvent selection.
- [1] Pringle, M.J.; Brown, K.B.; Miller, K.W. Mechanism of anesthesia: The potency of four derivatives of octane corresponds to their hydrogen bonding capacity. Lipids, 1986, 21, 405–408. View Source
